molecular formula C8H11N5O B11905062 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one CAS No. 88420-71-7

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one

Cat. No.: B11905062
CAS No.: 88420-71-7
M. Wt: 193.21 g/mol
InChI Key: JSHZXIRLXJYRDA-UHFFFAOYSA-N
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Description

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method is the alkylation of a purine precursor with ethyl and methyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution may introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets. In biological systems, it may mimic natural nucleotides, interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA.

    Caffeine: A stimulant that is also a purine derivative.

Uniqueness

6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one is unique due to its specific ethyl and methyl substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

88420-71-7

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

6-amino-9-ethyl-7-methylpurin-8-one

InChI

InChI=1S/C8H11N5O/c1-3-13-7-5(12(2)8(13)14)6(9)10-4-11-7/h4H,3H2,1-2H3,(H2,9,10,11)

InChI Key

JSHZXIRLXJYRDA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N(C1=O)C)N

Origin of Product

United States

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